4-Hidroxi-3-nitropiridina

Descripción general

Descripción

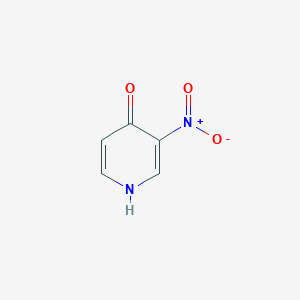

4-Hydroxy-3-nitropyridine (4-HNP) is an organic compound with the chemical formula C5H4N2O3. It is a colorless solid and is used as an intermediate in the synthesis of various organic compounds. 4-HNP is also known as 4-hydroxy-3-nitro-1-pyridine or 4-hydroxy-3-nitro-2-pyridine. It is a nitro-aromatic compound with a pyridine ring and a nitro group attached to the fourth carbon position of the ring. 4-HNP is a common intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

4-Hidroxi-3-nitropiridina: es un intermedio versátil en la síntesis de diversos compuestos farmacéuticos. Desempeña un papel crucial en la producción de fármacos antihipertensivos como prazosina, terazosina y doxazosina . Estos medicamentos son esenciales para controlar la hipertensión, que es un factor de riesgo significativo para las enfermedades cardíacas y los accidentes cerebrovasculares. Además, se utiliza en la síntesis de risperidona, un fármaco antipsicótico utilizado para tratar la esquizofrenia y el trastorno bipolar .

Agricultura

En el sector agrícola, This compound sirve como materia prima para la preparación de derivados de piridina. Estos derivados son importantes intermedios sintéticos para nuevos pesticidas . La capacidad de crear pesticidas más efectivos y seguros puede afectar significativamente la producción de alimentos y el control de plagas.

Ciencia de materiales

La utilidad del compuesto se extiende a la ciencia de los materiales, donde se utiliza en la síntesis de 4-etoxi-3-nitropiridina y 4-cloro-3-nitropiridina . Estos derivados se pueden emplear en la creación de nuevos materiales con posibles aplicaciones en electrónica, recubrimientos y otros materiales avanzados.

Síntesis química

This compound: es instrumental en la síntesis química, particularmente en la preparación de derivados de piridina a través de reacciones de nitración . Estos derivados son intermedios clave en el desarrollo de nuevas entidades químicas para diversas aplicaciones industriales.

Ciencia ambiental

Si bien las aplicaciones directas en la ciencia ambiental no se detallan explícitamente en los resultados de la búsqueda, los métodos de síntesis que involucran This compound podrían optimizarse para minimizar el impacto ambiental. Por ejemplo, el empleo de la tecnología de microrreacción en su síntesis puede aumentar la seguridad y la eficiencia del proceso, lo que es beneficioso para las prácticas químicas sostenibles .

Investigación bioquímica

En la investigación bioquímica, This compound se puede utilizar para desarrollar reactivos bioquímicos o como un bloque de construcción para compuestos bioquímicos más complejos. Su papel en la síntesis de varios derivados de piridina podría conducir al descubrimiento de nuevas vías bioquímicas o agentes terapéuticos .

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 4-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Mode of Action

It’s known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . They can also be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Result of Action

It’s known that 4-hydroxy-3-nitropyridine can be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (pcl5) followed by ethanol . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .

Action Environment

The action of 4-Hydroxy-3-nitropyridine can be influenced by environmental factors. For instance, the synthesis of 4-Hydroxy-3-nitropyridine involves the nitration of 4-hydroxypyridine , a process that should be conducted in a well-ventilated place to avoid the inhalation of dust, fume, gas, mist, vapors, or spray . Moreover, the compound should be stored in a cool, dry place to maintain its stability .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that 4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 4-Hydroxy-3-nitropyridine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Hydroxy-3-nitropyridine in laboratory settings. Safety data sheets suggest that it should be stored in a well-ventilated place and kept in a tightly closed container .

Metabolic Pathways

It is known that 4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine .

Propiedades

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key physicochemical properties of 4-Hydroxy-3-nitropyridine?

A: While a complete characterization is still under investigation, some properties have been reported []. 4-Hydroxy-3-nitropyridine (HNP) can be analyzed for purity using HPLC, reaching up to 99.9% purity []. Researchers have used techniques like NMR, XRD, and IR to further characterize the compound []. Additionally, the melting point (decomposition) and pH of a 1% aqueous suspension have been measured [].

Q2: What is the most efficient method to purify 4-Hydroxy-3-nitropyridine?

A: A recent study highlights sublimation as a highly effective purification method for 4-Hydroxy-3-nitropyridine []. This method, utilizing a mechanical vacuum pump, successfully removed inorganic salts from crude HNP (95.0-98.6% purity) []. The result was a purified product with a purity exceeding 98% and a yield greater than 95% []. Further sublimation under normal atmospheric pressure yielded 4-Hydroxy-3-nitropyridine with a purity exceeding 99.7% []. This method surpasses wet separation techniques in terms of yield, energy consumption, and environmental impact as it eliminates wastewater production [].

Q3: What are the known synthetic routes for 4-Hydroxy-3-nitropyridine?

A: While specific synthetic procedures are not detailed in the provided abstracts, several publications suggest different approaches. One study utilizes 4-Hydroxypyridine as a starting material to synthesize HNP []. Other research articles mention "known methods" and "new synthesis" for 2,6-Diamino-4-hydroxy-3-nitropyridine [, , ]. This suggests the existence of established protocols and ongoing efforts to develop novel synthetic pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)